molecular formula C36H42ClN3O6 B1140496 Lercanidipine hydrochloride CAS No. 100427-27-8

Lercanidipine hydrochloride

Cat. No.: B1140496
CAS No.: 100427-27-8
M. Wt: 648.2 g/mol
InChI Key: WMFYOYKPJLRMJI-UHFFFAOYSA-N
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Description

Lercanidipine hydrochloride is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used as an antihypertensive agent to manage high blood pressure. By inhibiting the influx of calcium ions into vascular smooth muscle cells, it causes vasodilation, thereby reducing blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lercanidipine hydrochloride involves several steps. One common method includes the reaction of a parent nucleus with sulfur oxychloride in the presence of dichloromethane and dimethylformamide under nitrogen protection at low temperatures. This is followed by the addition of a side chain and further reaction to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Lercanidipine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired derivative.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a range of substituted lercanidipine analogs .

Scientific Research Applications

Lercanidipine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Lercanidipine hydrochloride exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to relaxation of the vascular smooth muscle and subsequent vasodilation. The decrease in intracellular calcium inhibits the contractile processes of the smooth muscle cells, reducing total peripheral resistance and lowering blood pressure .

Comparison with Similar Compounds

    Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Nifedipine: A well-known calcium channel blocker with similar vasodilatory effects.

    Felodipine: Used for managing hypertension and angina, similar to lercanidipine.

Uniqueness of Lercanidipine: Lercanidipine is unique due to its high lipophilicity and vascular selectivity, which contribute to its prolonged duration of action and reduced side effects compared to other calcium channel blockers. Its nephroprotective properties also make it a valuable option for hypertensive patients with kidney issues .

Properties

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100427-26-7 (Parent)
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3046665
Record name Lercanidipine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132866-11-6, 100427-27-8
Record name Lercanidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132866-11-6
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Record name Lercanidipine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lercanidipine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
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Record name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate
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Record name LERCANIDIPINE HYDROCHLORIDE
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